Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
Description
Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a synthetic organic compound featuring a pyrimidinone core substituted with a 4-methoxyphenyl sulfonyl group and linked via a thioacetamide bridge to an ethyl benzoate moiety. This structure combines multiple pharmacophoric elements: the dihydropyrimidinone scaffold is associated with diverse biological activities (e.g., kinase inhibition, antimicrobial properties), while sulfonyl and ester groups enhance solubility and metabolic stability . The compound’s design likely targets enzyme inhibition, leveraging the sulfonyl group’s ability to interact with catalytic residues and the benzoate ester for membrane permeability .
Properties
CAS No. |
1223833-33-7 |
|---|---|
Molecular Formula |
C22H21N3O7S2 |
Molecular Weight |
503.54 |
IUPAC Name |
ethyl 4-[[2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O7S2/c1-3-32-21(28)14-4-6-15(7-5-14)24-19(26)13-33-22-23-12-18(20(27)25-22)34(29,30)17-10-8-16(31-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI Key |
HYLQQQLBVQWOCG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- The target compound’s dihydropyrimidinone core distinguishes it from benzimidazole (e.g., 6e/6f ) or triazine-based analogues (e.g., metsulfuron methyl ).
- Substituents like the 4-methoxyphenyl sulfonyl group enhance electronic effects and binding affinity compared to simpler alkyl or hydroxy groups (e.g., propyl in ).
Physicochemical Properties
A comparison of computed properties highlights critical differences:
Key Observations :
- Similar polar surface area to indicates comparable solubility profiles, critical for bioavailability.
Q & A
Q. What synthetic strategies are commonly employed to prepare this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential coupling of sulfonyl-pyrimidine and benzoate moieties via sulfanylacetyl linkages. Key steps include:
- Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group to the pyrimidine ring under basic conditions (e.g., NaH in DMF) .
- Thiol coupling : Reacting the sulfonyl-pyrimidine intermediate with a thiol-containing acetyl spacer, followed by conjugation to the ethyl benzoate group .
- Optimization : Yield improvements are achieved by controlling temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1.2:1 thiol:pyrimidine) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structurally analogous sulfonyl-pyrimidine derivatives exhibit:
- Enzyme inhibition : Potency against kinases (IC₅₀ ~10–50 µM) due to sulfonamide interactions with ATP-binding pockets .
- Antimicrobial activity : Moderate inhibition of E. coli and S. aureus (MIC ~25–50 µg/mL) via membrane disruption .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioassay results between in vitro and cellular models?
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cell viability (MTT assay) to distinguish direct target engagement from off-target effects .
- Dose-response profiling : Use Hill slopes to identify non-monotonic responses indicative of assay interference .
Q. What crystallographic methods are suitable for elucidating its 3D structure and binding interactions?
- Single-crystal X-ray diffraction : Employ SHELX for structure refinement (e.g., Mo-Kα radiation, 100K temperature) .
- ORTEP visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the sulfonyl-acetyl linker .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to probe steric/electronic effects on kinase binding .
- Linker optimization : Substitute the sulfanylacetyl spacer with carbamate or urea groups to modulate solubility and metabolic stability .
Q. What mechanistic insights can be gained from studying its oxidation/reduction pathways?
- Oxidation : Treat with m-CPBA to convert the sulfanyl group to sulfone, altering electron density and hydrogen-bonding capacity (monitored via TLC/HPLC) .
- Reduction : Use NaBH₄ to reduce the pyrimidinone carbonyl, generating a diol intermediate for prodrug development .
Q. How should researchers validate target engagement in complex biological matrices?
- Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound binding in lysates .
- SPR spectroscopy : Measure binding kinetics (ka/kd) to recombinant targets immobilized on sensor chips .
Methodological Considerations
Q. What protocols ensure reliable assessment of enzymatic inhibition kinetics?
- Steady-state kinetics : Vary substrate concentrations (0.1–10× Km) in the presence of 0–100 µM compound to calculate Ki values .
- Pre-incubation time : Account for slow-binding inhibition by extending pre-incubation to 30–60 minutes .
Q. How can researchers address solubility challenges in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
